4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide
Description
4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a synthetic small molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a phenyl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
4-phenyl-N-(thiophen-2-ylmethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(18-13-15-7-4-12-21-15)17(8-10-20-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJXFAUIBWQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halo alcohols under acidic or basic conditions.
Coupling Reactions: The phenyl group and the thiophene ring can be coupled to the oxane ring using various coupling agents such as palladium catalysts in a Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The phenyl group may enhance the compound’s binding affinity to its targets, while the oxane ring can influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and inferred properties of the target compound and its analogs:
Key Observations
Substituent Electronic Effects: The thiophen-2-ylmethyl group in the target compound introduces sulfur’s polarizability, enhancing hydrophobic interactions compared to methoxy () or furan () substituents . Chlorophenoxy () and sulfanyl groups may improve metabolic stability and binding specificity through electron-withdrawing and hydrogen-bonding effects .
Positional Isomerism :
- In , the methoxyphenyl is directly attached to the carboxamide, whereas the target’s thiophenmethyl group creates a distinct spatial arrangement. This difference could alter receptor-binding kinetics .
Heterocycle Comparisons :
- Thiophene (target) vs. furan (): Sulfur’s larger atomic radius and lower electronegativity enhance thiophene’s aromatic stabilization and interaction with hydrophobic pockets .
Implications for Drug Design
- Lipophilicity : The target’s phenyl and thiophene groups suggest superior membrane penetration compared to polar analogs (e.g., ’s methoxy derivative).
- Synthetic Accessibility : Compounds like those in and are commercially available (e.g., $8–10/g for ), indicating feasible scalability .
- Structural Characterization : Tools like SHELX () are critical for resolving crystallographic data, enabling precise conformational analysis .
Biological Activity
4-Phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse scientific literature.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19NO2S
- Molecular Weight : 301.4033 g/mol
- CAS Number : 1091004-10-2
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of thiophene and phenyl groups have been shown to possess antibacterial properties against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| 4-Phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being researched.
The exact MIC values for 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide are currently under investigation, but preliminary studies suggest it may exhibit comparable efficacy to known antibiotics.
Anticancer Activity
The anticancer potential of compounds similar to 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide has been explored in various studies. The incorporation of thiophene and phenyl moieties has been associated with the inhibition of tumor cell proliferation.
Case Study:
In a study by Saraswat et al., a series of thiophene derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, suggesting that modifications to the thiophene structure could enhance anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Synthesis and Structural Analysis
The synthesis of 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide typically involves multi-step organic reactions starting from basic precursors. The synthetic pathway may include:
- Formation of the oxane ring.
- Introduction of the thiophene moiety via nucleophilic substitution.
- Final carboxamide formation through acylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
